Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol
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Overview
Description
Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly found in vinegar. The phenylmethanol component, specifically [3-(hydroxymethyl)-2-methylphenyl]methanol, introduces additional functional groups that can influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol can involve multiple steps, starting with the preparation of the phenylmethanol derivative. One common method is the hydroxymethylation of 2-methylphenol (o-cresol) using formaldehyde under basic conditions to yield [3-(hydroxymethyl)-2-methylphenyl]methanol. This intermediate can then be esterified with acetic acid or acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol, a process that includes the following steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide in the presence of a metal carbonyl catalyst to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in acetic acid can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Produces [3-(carboxymethyl)-2-methylphenyl]methanol.
Reduction: Produces [3-(hydroxymethyl)-2-methylphenyl]ethanol.
Substitution: Produces various substituted phenylmethanol derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can act as a proton donor, participating in acid-base reactions and influencing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH₃COOH.
[3-(hydroxymethyl)-2-methylphenyl]methanol: A substituted phenylmethanol with additional functional groups.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol is unique due to the combination of acetic acid and a substituted phenylmethanol, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
62346-89-8 |
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Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C9H12O2.2C2H4O2/c1-7-8(5-10)3-2-4-9(7)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
KTGUNIFSLOKNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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